N-(2,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
N-(2,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core, substituted with a 4-fluorophenyl group at position 3 and a thioacetamide-linked 2,5-dimethylphenyl moiety at position 5.
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6OS/c1-12-3-4-13(2)16(9-12)24-17(28)10-29-20-18-19(22-11-23-20)27(26-25-18)15-7-5-14(21)6-8-15/h3-9,11H,10H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZUDOJKQOZJMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(2,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 452.5 g/mol. It features a triazole-pyrimidine scaffold, which is known for various biological activities.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance:
- In vitro studies demonstrated significant cytotoxic effects against breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cell lines. The IC50 values ranged from 0.67 µM to 1.95 µM, indicating potent activity compared to standard anticancer agents like doxorubicin and staurosporine .
| Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 1.18 | Staurosporine | 4.18 |
| HCT-116 | 0.80 | Doxorubicin | 1.50 |
| PC-3 | 0.67 | Ethidium Bromide | 2.71 |
The compound's mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. It has been shown to inhibit the activity of enzymes such as EGFR and Src kinases, which are crucial for tumor growth and metastasis .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens:
- Staphylococcus aureus : The compound displayed significant activity against methicillin-resistant strains with minimum inhibitory concentrations (MICs) as low as 2 µg/mL.
- Candida species : The compound also demonstrated broad-spectrum antifungal activity against drug-resistant strains .
Case Studies
- Study on Anticancer Efficacy : A research study evaluated the anticancer potential of this compound in a series of in vitro assays against multiple cancer cell lines, confirming its effectiveness in inhibiting cell growth and inducing apoptosis through caspase activation pathways .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of derivatives related to this compound, revealing that modifications in the phenyl ring significantly enhanced antibacterial activity against resistant strains of bacteria and fungi .
Comparaison Avec Des Composés Similaires
Fluorophenyl Groups
The 4-fluorophenyl group in the target compound is a common pharmacophore in agrochemicals and pharmaceuticals due to its electron-withdrawing properties and resistance to metabolic degradation. For example, flumetsulam (), a triazolo[1,5-a]pyrimidine sulfonamide herbicide, also incorporates fluorinated substituents, enhancing its herbicidal activity .
Thioacetamide vs. Sulfonamide/Sulfonyl Moieties
The thioacetamide linker in the target compound contrasts with sulfonamide groups in analogs like flumetsulam or oxadixyl ().
Comparative Data Table
Research Implications
Q & A
Q. What synthetic methodologies are reported for this compound?
Answer: The synthesis typically involves nucleophilic substitution reactions between a thiol-containing intermediate (e.g., 2-mercaptoacetamide derivatives) and halogenated triazolo-pyrimidine cores. For example, refluxing in ethanol with sodium acetate as a base (similar to methods in ) can facilitate coupling. Purification via recrystallization from ethanol-dioxane mixtures is common to isolate crystalline products . Optimization of reaction time and temperature is critical to avoid side products like disulfides or over-oxidation .
Q. How is the compound characterized to confirm structural integrity?
Answer: Multimodal characterization is essential:
- 1H/13C NMR : Aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.2–2.5 ppm) confirm substituents. Thioether (-S-) protons appear as singlets near δ 3.5–4.0 ppm .
- IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹), C-N (1250–1350 cm⁻¹), and S-H (2550–2600 cm⁻¹, if present) validate functional groups .
- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated in triazolo-pyrimidine derivatives .
Q. What solvents and reaction conditions are optimal for its synthesis?
Answer: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol or dioxane are preferred for recrystallization. Reflux temperatures (70–100°C) balance reactivity and decomposition risks. Catalytic bases like NaOAc or K₂CO₃ improve nucleophilic substitution efficiency .
Advanced Research Questions
Q. How can reaction yields be improved for large-scale synthesis?
Answer: Apply Design of Experiments (DoE) principles:
- Variables : Test molar ratios (e.g., 1:1.2 thiol:halogenated core), solvent polarity, and reaction time.
- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions (e.g., 24-hour reaction time at 80°C in ethanol) .
- Continuous-flow systems : Reduce batch variability and improve heat transfer, as shown in flow-chemistry protocols for related heterocycles .
Q. What strategies resolve contradictory biological activity data in different assays?
Answer:
- Purity verification : Use HPLC (>95% purity) to rule out impurities affecting bioactivity .
- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests to distinguish direct vs. indirect effects.
- Solubility adjustments : Replace DMSO with cyclodextrin complexes to improve bioavailability in in vivo models .
Q. How to investigate structure-activity relationships (SAR) for this compound?
Answer:
- Core modifications : Synthesize analogs with varying substituents (e.g., replacing 4-fluorophenyl with chloro or methoxy groups) to assess electronic effects.
- Pharmacophore mapping : Use molecular docking to identify key interactions (e.g., hydrogen bonding with triazolo-nitrogen) .
- Bioisosteric replacements : Substitute the thioacetamide moiety with sulfonamide or carbamate groups to evaluate metabolic stability .
Q. What mechanistic insights exist for its potential kinase inhibition?
Answer: Triazolo-pyrimidine derivatives often act as ATP-competitive kinase inhibitors. Perform:
- Enzyme kinetics : Measure IC₅₀ values under varying ATP concentrations.
- Crystallographic studies : Resolve binding modes in kinase active sites (e.g., CDK2 or EGFR) .
- Mutagenesis assays : Validate critical residues (e.g., gatekeeper mutations) affecting inhibitor affinity .
Methodological Challenges
Q. How to address poor solubility in aqueous buffers during in vitro testing?
Answer:
Q. What analytical techniques quantify trace impurities in the final product?
Answer:
- LC-MS/MS : Detect and quantify degradation products (e.g., hydrolyzed acetamide or oxidized thioether).
- Elemental analysis : Verify C, H, N, and S content against theoretical values (deviation <0.4%) .
- Thermogravimetric analysis (TGA) : Monitor thermal stability and residual solvents .
Data Interpretation
Q. How to reconcile discrepancies between computational and experimental LogP values?
Answer:
- Experimental validation : Use shake-flask or HPLC methods to measure partition coefficients.
- Parameter adjustment : Refine computational models (e.g., COSMO-RS) by incorporating solvent-accessible surface area (SASA) corrections .
- Protonation state : Account for pH-dependent ionization using Henderson-Hasselbalch calculations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
